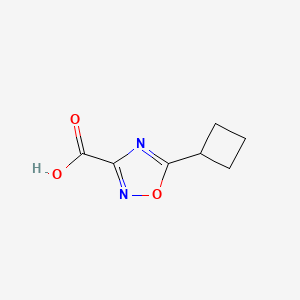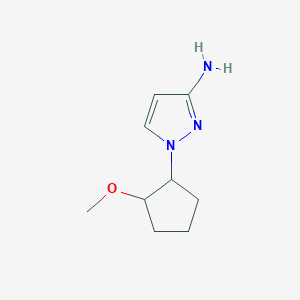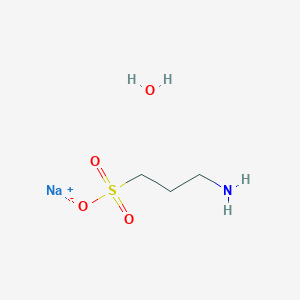
Sodium3-aminopropane-1-sulfonatehydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-aminopropane-1-sulfonate hydrate typically involves the reaction of 3-aminopropanesulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction is as follows:
3-aminopropanesulfonic acid+sodium hydroxide→sodium 3-aminopropane-1-sulfonate hydrate+water
Industrial Production Methods
Industrial production of sodium 3-aminopropane-1-sulfonate hydrate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Sodium 3-aminopropane-1-sulfonate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonates .
科学的研究の応用
Sodium 3-aminopropane-1-sulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in cell biology and neuroscience research as a neurotransmitter analog.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
作用機序
The mechanism of action of sodium 3-aminopropane-1-sulfonate hydrate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an analog of neurotransmitters, modulating the activity of neurotransmitter receptors and ion channels. This modulation can affect various cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
3-Aminopropanesulfonic acid: Similar in structure but lacks the sodium ion.
Homotaurine: A derivative with similar biological activity.
Taurine: Another sulfonic acid derivative with similar applications in biology and medicine.
Uniqueness
Sodium 3-aminopropane-1-sulfonate hydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water and stability under various conditions make it a versatile compound for research and industrial applications .
特性
分子式 |
C3H10NNaO4S |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
sodium;3-aminopropane-1-sulfonate;hydrate |
InChI |
InChI=1S/C3H9NO3S.Na.H2O/c4-2-1-3-8(5,6)7;;/h1-4H2,(H,5,6,7);;1H2/q;+1;/p-1 |
InChIキー |
XMGAYSFRNDVINT-UHFFFAOYSA-M |
正規SMILES |
C(CN)CS(=O)(=O)[O-].O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


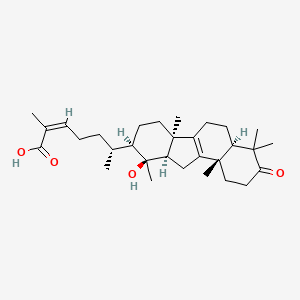
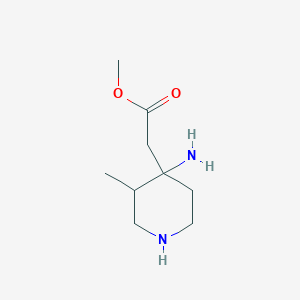
amine](/img/structure/B13067318.png)
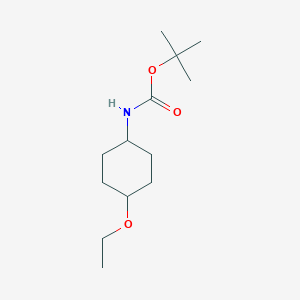

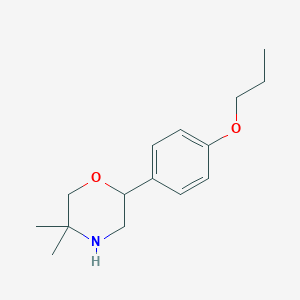

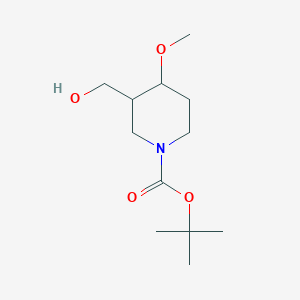
![7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13067375.png)
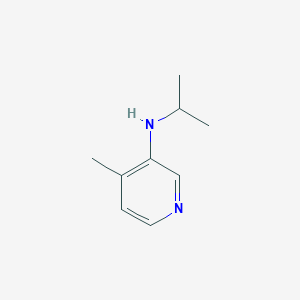
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067391.png)
![3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067396.png)
